molecular formula C26H50O10 B14108845 2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Cat. No.: B14108845
M. Wt: 522.7 g/mol
InChI Key: HMFKFHLTUCJZJO-VHCQPULKSA-N
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Description

2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is a complex organic compound characterized by its unique structure, which includes multiple hydroxyethoxy groups and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl intermediate, which is then reacted with hydroxyethoxy groups under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethoxy groups can form hydrogen bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (9E)-octadec-9-enoate: Similar structure but with an octadec-9-enoate ester group.

    (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate: A more complex structure with multiple functional groups.

Uniqueness

The uniqueness of 2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate lies in its specific combination of hydroxyethoxy groups and dodecanoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H50O10

Molecular Weight

522.7 g/mol

IUPAC Name

2-[(2R)-2-[(2R,3S,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25+,26-/m1/s1

InChI Key

HMFKFHLTUCJZJO-VHCQPULKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OCCOC[C@H]([C@@H]1[C@H]([C@@H](CO1)OCCO)OCCO)OCCO

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO

Origin of Product

United States

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